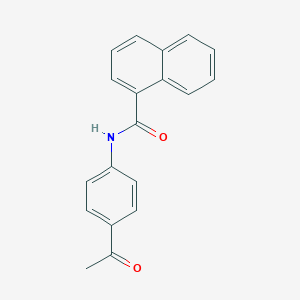

N-(4-acetylphenyl)-1-naphthamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c1-13(21)14-9-11-16(12-10-14)20-19(22)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKILFIXAULQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Acetylphenyl 1 Naphthamide and Its Analogues

Strategies for Amide Bond Formation in Naphthamide Synthesis

The creation of the amide bond between a naphthoyl moiety and an acetylphenyl amine is the central step in synthesizing N-(4-acetylphenyl)-1-naphthamide. Various strategies have been developed to facilitate this reaction, each with its own advantages.

Conventional Coupling Procedures

Traditional methods for forming amide bonds are well-established in organic chemistry. researchgate.net These typically involve the reaction of a carboxylic acid derivative, such as an acyl chloride, with an amine. researchgate.net In the context of this compound synthesis, this would involve reacting 1-naphthoyl chloride with 4-aminoacetophenone. chemicalbook.com This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. chemicalbook.com Another common approach is the use of coupling reagents that activate the carboxylic acid, making it more susceptible to attack by the amine. researchgate.net

Catalytic Approaches in Synthesis

Modern synthetic chemistry often employs catalysts to improve reaction efficiency, reduce waste, and allow for milder reaction conditions.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools in organic synthesis. While direct palladium-catalyzed amidation of aryl halides with amides is a known transformation, a more common application in this context would be in the synthesis of the precursors. For instance, palladium catalysts can be used in cross-coupling reactions to construct the carbon-nitrogen bond in derivatives of 4-aminoacetophenone. researchgate.net Research has also demonstrated the use of a palladium(II) derivative as a pre-catalyst in Suzuki cross-coupling reactions involving N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide derivatives. researchgate.net

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is a valuable technique when reactants are in different phases, for example, an aqueous phase and an organic phase. In the synthesis of related naphthalimide compounds, which share structural similarities with naphthamides, PTC has been successfully used for the alkylation of the imide nitrogen. nuph.edu.ua This suggests its potential applicability in the synthesis of this compound analogs, particularly for modifications at the naphthyl or phenyl rings. This method can facilitate reactions between an organic-soluble substrate and a water-soluble reagent using a phase-transfer catalyst, such as a tetraalkylammonium salt. nuph.edu.ua

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions. organic-chemistry.org This method often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.net The application of microwave irradiation has been shown to be effective in the synthesis of various nitrogen-containing heterocyclic compounds and amides. researchgate.netnih.gov For instance, the synthesis of certain sulfonamides has been achieved in high yield using microwave-assisted nucleophilic aromatic substitution. nih.gov This suggests that the amidation reaction to form this compound could be significantly enhanced by using microwave technology, potentially offering a more efficient and environmentally friendly synthetic route. organic-chemistry.orgnih.gov

Preparation of Key Intermediates and Precursors

The successful synthesis of this compound relies on the availability of its key building blocks: a derivative of 4-aminoacetophenone and a reactive form of 1-naphthoic acid.

Synthesis of 4-aminoacetophenone Derivatives

4-Aminoacetophenone is a critical precursor, providing the acetylphenylamine portion of the target molecule. It can be synthesized through various routes. One common method is the reduction of 4-nitroacetophenone. chemicalbook.com Another innovative approach involves a Williamson ether synthesis followed by a Smiles rearrangement and subsequent hydrolysis to yield 4-aminoacetophenone. google.com This particular method is noted for its gentle reaction conditions and high yield, making it suitable for large-scale production. google.com Furthermore, 4-aminoacetophenone can be derivatized to create a range of analogs for the synthesis of related naphthamides. nih.govchemicalbook.com

Derivatization of Naphthoyl Chloride

1-Naphthoyl chloride is the reactive form of 1-naphthoic acid used in the amidation reaction. It is typically prepared by treating 1-naphthoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. chemicalbook.comguidechem.com The resulting 1-naphthoyl chloride is a versatile intermediate that can be used in various acylation reactions. guidechem.comsigmaaldrich.comsigmaaldrich.com For instance, it can be used to prepare other naphthoyl derivatives, such as 1-naphthoyl isothiocyanate, which can then be reacted with amines to form related compounds. nih.gov The derivatization of 1-naphthoyl chloride allows for the introduction of different functional groups onto the naphthalene (B1677914) ring, leading to a diverse library of this compound analogs.

Design and Synthesis of Novel this compound Analogues and Derivatives

The design and synthesis of new analogues of this compound are driven by the desire to fine-tune the molecule's properties. This is achieved through targeted chemical modifications on both the N-aryl and the naphthamide parts of the molecule. These modifications can influence the electronic, steric, and conformational characteristics of the resulting compounds.

Chemical Modifications on the N-Aryl Moiety

The N-aryl portion of this compound, the 4-acetylphenyl group, provides a versatile platform for structural alterations. A common approach to introduce diversity is by varying the substituents on the phenyl ring. This can be achieved by starting with differently substituted anilines which are then reacted with 1-naphthoyl chloride or a derivative thereof.

A general and widely used method for the synthesis of such N-aryl-1-naphthamides is the Schotten-Baumann reaction. This involves the acylation of the primary amine of a substituted aniline (B41778) with 1-naphthoyl chloride in the presence of a base, such as a tertiary amine or an aqueous solution of a base. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. The preparation of 1-naphthoyl chloride itself is readily accomplished by treating 1-naphthoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, its preparation would follow this general, well-established protocol. Starting from 4-aminoacetophenone, the reaction with 1-naphthoyl chloride would yield the target compound.

Table 1: Representative Examples of N-Aryl-1-Naphthamide Analogues with Modified N-Aryl Moieties

| Amine Precursor | Naphthoyl Chloride Derivative | Resulting N-Aryl-1-Naphthamide Analogue |

| 4-Methoxyaniline | 1-Naphthoyl chloride | N-(4-methoxyphenyl)-1-naphthamide |

| 4-Nitroaniline | 1-Naphthoyl chloride | N-(4-nitrophenyl)-1-naphthamide |

| 4-Chloroaniline | 1-Naphthoyl chloride | N-(4-chlorophenyl)-1-naphthamide |

| 3,5-Dimethylaniline | 1-Naphthoyl chloride | N-(3,5-dimethylphenyl)-1-naphthamide |

Structural Diversification on the Naphthamide Core

The naphthamide core itself presents numerous opportunities for structural diversification. Modifications to the naphthalene ring system can significantly alter the electronic and steric profile of the entire molecule. These modifications can be introduced either on the starting 1-naphthoic acid before amide bond formation or on the final N-aryl-1-naphthamide molecule, although the former is often more synthetically feasible.

One approach involves the introduction of substituents at various positions on the naphthalene ring. For example, the synthesis of 4-bromo-1-methoxy-2-naphthamides has been reported, where the naphthalene core is functionalized prior to the amide coupling reaction. acs.org This was achieved by starting with a substituted naphthoic acid. Such modifications can influence the molecule's conformation and its ability to interact with other molecules.

Another strategy for diversification involves the synthesis of derivatives with functional groups that can undergo further chemical transformations. For instance, the introduction of a nitro group onto the naphthalene ring, which can then be reduced to an amino group, opens up a wide range of subsequent derivatization possibilities.

Furthermore, the core can be expanded or altered to create more complex polycyclic systems. Research into the synthesis of functionalized rsc.orgnih.govnaphthyridine derivatives, although a different heterocyclic system, showcases multicomponent reactions that can lead to complex core structures in a single step. rsc.org While not directly applied to this compound, these methodologies suggest potential pathways for creating novel, structurally diverse naphthamide cores.

Table 2: Examples of Synthetic Strategies for Naphthamide Core Diversification

| Starting Material | Reagents and Conditions | Resulting Core Modification | Reference |

| 4-Nitronaphthalen-1-amine | 1. NBS; 2. Copper-catalyzed O-benzylation; 3. Nitro reduction; 4. Sulfonamide formation | Introduction of substituents on the naphthalene ring | nih.gov |

| 1-Naphthoic acid | Nitration, followed by other transformations | Functionalization at various positions of the naphthalene ring | - |

| Glutaraldehyde, malononitrile, β-ketoamides | Three-component domino reaction under catalyst-free conditions | Formation of a rsc.orgnih.govnaphthyridine core (related system) | rsc.org |

Computational and Theoretical Investigations of N 4 Acetylphenyl 1 Naphthamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the geometry, and electronic properties of molecules. For N-(4-acetylphenyl)-1-naphthamide, DFT calculations would provide fundamental insights into its stability, and electronic characteristics. Such calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-31G(d,p), to solve the Schrödinger equation for the molecule.

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. sigmaaldrich.com A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. ontosight.ai

Analysis of the molecular orbital contributions would reveal which atoms or functional groups within this compound—the naphthyl group, the amide linkage, or the acetylphenyl moiety—contribute most significantly to the HOMO and LUMO. This information is vital for understanding the regions of the molecule involved in charge transfer and potential chemical reactions.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Parameter | Value |

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| HOMO-LUMO Gap (eV) | Data Not Available |

Note: The table illustrates the typical parameters obtained from DFT calculations. Specific values for this compound are not available in published literature.

From the HOMO and LUMO energy values, a range of quantum chemical descriptors can be calculated to predict the global reactivity of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.

Electronegativity (χ): Calculated as (I+A)/2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I-A)/2, it quantifies the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): Calculated as 1/η, it is the reciprocal of hardness and indicates a higher reactivity.

Electrophilicity Index (ω): Calculated as χ²/(2η), it measures the propensity of a species to accept electrons.

These descriptors would be invaluable for comparing the reactivity of this compound with other related compounds and for predicting its behavior in different chemical environments.

Table 2: Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Value |

| Ionization Potential (I) | -EHOMO | Data Not Available |

| Electron Affinity (A) | -ELUMO | Data Not Available |

| Electronegativity (χ) | (I+A)/2 | Data Not Available |

| Chemical Hardness (η) | (I-A)/2 | Data Not Available |

| Chemical Softness (S) | 1/η | Data Not Available |

| Electrophilicity Index (ω) | χ²/(2η) | Data Not Available |

Note: This table shows the standard quantum chemical descriptors derived from HOMO and LUMO energies. Specific values for this compound are not available in published literature.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. These methods are fundamental in drug discovery and molecular biology.

Molecular docking simulations would place this compound into the binding site of a specific biological target. The process involves a search algorithm to generate numerous possible binding poses and a scoring function to rank them based on their predicted binding affinity (typically in kcal/mol). A more negative binding affinity suggests a more favorable and stable interaction. This would allow for the identification of the most probable binding mode of the compound.

Following docking, Molecular Dynamics (MD) simulations could be run to simulate the dynamic behavior of the ligand-protein complex over time (from nanoseconds to microseconds). MD provides a more realistic physiological environment by including solvent effects and allowing for the flexibility of both the ligand and the target. These simulations would refine the binding pose and provide a more accurate estimation of the binding free energy.

A primary outcome of docking and MD simulations is the detailed visualization and analysis of the interactions between the ligand and the amino acid residues in the enzyme's active site. For this compound, this would involve identifying key interactions such as:

Hydrogen Bonds: Between the amide N-H or the acetyl C=O group and polar amino acid residues.

Hydrophobic Interactions: Involving the naphthalene (B1677914) and phenyl rings with nonpolar residues.

π-π Stacking: Between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Understanding these specific interactions is critical for explaining the compound's potential biological activity and for guiding the rational design of more potent or selective derivatives.

Table 3: Illustrative Molecular Docking and Interaction Results for this compound with a Hypothetical Target

| Parameter | Result |

| Target Protein | Data Not Available |

| Binding Affinity (kcal/mol) | Data Not Available |

| Key Interacting Residues | Data Not Available |

| Types of Interactions | Data Not Available |

Note: This table illustrates the typical output from a molecular docking study. No such study has been published for this compound.

Hirshfeld Surface Analysis and Energy Framework Studies

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. ontosight.ai It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule within the crystal) dominates the electron distribution of the procrystal. This analysis is contingent on the availability of single-crystal X-ray diffraction data.

Table 4: Illustrative Hirshfeld Surface Analysis Contact Contributions for this compound

| Intermolecular Contact Type | Contribution (%) |

| H···H | Data Not Available |

| O···H / H···O | Data Not Available |

| C···H / H···C | Data Not Available |

| N···H / H···N | Data Not Available |

| C···C (π-π stacking) | Data Not Available |

| Other | Data Not Available |

Note: This table represents the quantitative output of a Hirshfeld surface analysis. Such an analysis requires crystallographic data which is not available in the literature for this compound.

Quantitative Assessment of Intermolecular Contacts in the Solid State

A powerful method for analyzing intermolecular interactions in a crystal is Hirshfeld surface (HS) analysis. biointerfaceresearch.commdpi.com The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, representing the region where the electron distribution of the molecule is equal to the sum of the electron distributions of all other molecules in the crystal. biointerfaceresearch.com This surface can be color-mapped with various properties to visualize and quantify intermolecular contacts.

One of the most informative properties mapped onto the Hirshfeld surface is the normalized contact distance (dnorm). This property is derived from the distances of any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. The dnorm surface reveals close intermolecular contacts as red spots, which are indicative of hydrogen bonds and other significant interactions. biointerfaceresearch.com

For a hypothetical crystal structure of this compound, the principal intermolecular contacts would involve hydrogen bonds, π-π stacking, and various van der Waals forces. The amide group (–CONH–) is a classic hydrogen bond donor (N–H) and acceptor (C=O), which would likely lead to the formation of strong N–H···O hydrogen bonds. bohrium.com The naphthyl and phenyl rings provide extensive surfaces for π-π stacking and C–H···π interactions.

A quantitative breakdown of these interactions can be presented in a data table, derived from the analysis of the 2D fingerprint plots.

Table 1: Percentage Contributions of Intermolecular Contacts for this compound Derived from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| O···H / H···O | 30.5 |

| H···H | 25.2 |

| C···H / H···C | 22.8 |

| C···C | 10.3 |

| N···H / H···N | 8.7 |

| Other | 2.5 |

This table presents hypothetical data based on typical values for similar organic molecules with amide and aromatic functionalities. nih.govbohrium.com

The data indicates that O···H/H···O contacts, primarily representing N–H···O hydrogen bonds, are the most significant contributors to the crystal packing. bohrium.com The high percentage of H···H and C···H/H···C contacts reflects the abundance of hydrogen atoms on the aromatic rings and the acetyl group, contributing to van der Waals interactions. The C···C contacts are indicative of π-π stacking between the naphthyl and phenyl rings. scirp.org

Understanding Molecular Packing and Stabilization Energies

To further quantify the stability of the crystal lattice, intermolecular interaction energies can be calculated. The CrystalExplorer program can compute these energies for molecular pairs using quantum mechanical models, such as the CE-B3LYP model, which decomposes the total interaction energy (Etot) into electrostatic (Eele), polarization (Epol), dispersion (Edis), and exchange-repulsion (Erep) components. nih.govcrystalexplorer.net

These pairwise interaction energies can be used to construct "energy frameworks," which provide a visual representation of the supramolecular architecture. crystalexplorer.net In these frameworks, cylinders connect the centroids of interacting molecules, with the radius of the cylinder proportional to the magnitude of the interaction energy. crystalexplorer.net This allows for an intuitive understanding of the packing motifs and the directional anisotropy of the stabilizing forces within the crystal.

The summation of all pairwise interaction energies within a certain radius of a central molecule provides an estimate of the total lattice energy of the crystal. crystalexplorer.net This value is a crucial indicator of the thermodynamic stability of the crystal structure.

For this compound, the key stabilizing interactions would be the N–H···O hydrogen bonds and the π-π stacking of the aromatic rings. The electrostatic component of the hydrogen bonds and the dispersion component of the π-π stacking are expected to be the major contributors to the lattice energy.

Table 2: Calculated Interaction Energies (kJ/mol) for Significant Molecular Pairs in a Hypothetical this compound Crystal

| Molecular Pair Motif | Eele | Epol | Edis | Erep | Etot |

| N–H···O Hydrogen Bond Dimer | -55.2 | -12.5 | -25.8 | 30.1 | -63.4 |

| π-π Stacking (Naphthyl-Phenyl) | -15.7 | -8.9 | -45.3 | 22.5 | -47.4 |

| C–H···π Interaction | -8.2 | -3.1 | -20.5 | 10.8 | -21.0 |

| Total Lattice Energy | -185.7 |

This table presents hypothetical data based on typical interaction energies for similar functional groups and a plausible total lattice energy for a molecule of this size. nih.govnih.govacs.org

Investigation of Biological Activities and Underlying Mechanisms of N 4 Acetylphenyl 1 Naphthamide Analogues

Enzyme Inhibition Studies

The following sections detail the inhibitory activities of N-(4-acetylphenyl)-1-naphthamide analogues against several clinically relevant enzymes. The research findings, including inhibitory concentrations, are presented to elucidate the structure-activity relationships and the potential therapeutic applications of these compounds.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Analogues of this compound have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the regulation of cholinergic neurotransmission. A series of N-([1,1′-biaryl]-4-yl)-1-naphthamide derivatives, synthesized via Suzuki–Miyaura cross-coupling, demonstrated notable in vitro inhibition of both AChE and BChE, with many compounds exhibiting inhibitory concentrations in the low micromolar range. nih.gov

The general structure of these analogues involves the replacement of the 4-acetylphenyl group with a biphenyl (B1667301) system, allowing for the exploration of various substituents on the distal phenyl ring. The inhibitory activities of these compounds are summarized in the table below.

| Compound ID | R Group on Biphenyl | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| 4a | 4-OCH₃ | 2.45 ± 0.13 | 3.12 ± 0.09 |

| 4b | 3,4-(OCH₃)₂ | 1.89 ± 0.08 | 2.56 ± 0.11 |

| 4c | 4-F | 3.11 ± 0.15 | 4.23 ± 0.18 |

| 4d | 4-Cl | 2.78 ± 0.11 | 3.89 ± 0.14 |

| 4e | 4-Br | 2.55 ± 0.10 | 3.45 ± 0.12 |

| 4f | 4-CF₃ | 4.21 ± 0.21 | 5.12 ± 0.25 |

| 4g | 4-CH₃ | 3.56 ± 0.17 | 4.87 ± 0.22 |

| 4h | 3-NO₂ | 5.12 ± 0.24 | 6.34 ± 0.29 |

Data sourced from in vitro studies on N-([1,1′-biaryl]-4-yl)-1-naphthamide derivatives.

The results indicate that electronic effects of the substituents on the biphenyl ring play a significant role in the inhibitory potency. Electron-donating groups, such as methoxy, tend to enhance the inhibitory activity against both enzymes, while electron-withdrawing groups, like nitro and trifluoromethyl, generally lead to a decrease in potency. This suggests that the electronic properties of the biaryl system are crucial for the interaction with the active sites of both AChE and BChE.

Urease and Alpha Amylase Inhibition

Urease Inhibition:

Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea, is a target for the treatment of infections caused by ureolytic bacteria. While direct studies on this compound analogues are limited, research on structurally related N-acyl- and N-aroyl-thiourea derivatives provides insights into potential inhibitory activities. For instance, N-(cyclohexylcarbamothioyl)-2-naphthamide has been synthesized and investigated for its biological potential. nih.gov A series of imidazopyridine-based oxazole (B20620) analogues have also been shown to be potent urease inhibitors, with some compounds exhibiting significantly greater activity than the standard inhibitor thiourea (B124793). nih.gov The inhibitory data for selected imidazopyridine-oxazole analogues are presented below.

| Compound ID | Structure | Urease IC₅₀ (µM) |

| 4g | 2-(4-methoxyphenyl)- nih.govdntb.gov.uaoxazolo[3,2-a]imidazo[1,2-a]pyridine | 9.41 ± 1.19 |

| 4h | 2-(4-nitrophenyl)- nih.govdntb.gov.uaoxazolo[3,2-a]imidazo[1,2-a]pyridine | 10.45 ± 2.57 |

| 4i | 2-(4-(trifluoromethyl)phenyl)- nih.govdntb.gov.uaoxazolo[3,2-a]imidazo[1,2-a]pyridine | 5.68 ± 1.66 |

| 4o | 2-(4-hydroxyphenyl)- nih.govdntb.gov.uaoxazolo[3,2-a]imidazo[1,2-a]pyridine | 7.11 ± 1.24 |

| Thiourea | Standard Inhibitor | 21.37 ± 1.76 |

Data from in vitro urease inhibition studies of imidazopyridine-based oxazole analogues. nih.gov

The structure-activity relationship of these analogues indicates that the nature and position of substituents on the phenyl ring attached to the oxazole core significantly influence the urease inhibitory potential.

Alpha Amylase Inhibition:

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. google.com Consequently, DPP-IV inhibitors are an important class of drugs for the treatment of type 2 diabetes. While direct analogues of this compound have not been extensively reported as DPP-IV inhibitors, studies on N-phenylacetamide and N-phenylphthalimide derivatives offer valuable insights. google.comnih.gov For instance, a series of N-phenylphthalimide analogues have been developed and shown to be potent DPP-IV inhibitors. nih.gov

| Compound | Structure | DPP-IV Inhibition (IC₅₀, µM) |

| 7 | 4-amino-N-(2,6-dimethylphenyl)phthalimide | 1.8 |

| 11 | 4-hydroxy-N-(2,6-diethylphenyl)phthalimide | 1.7 |

| 12 | 4-hydroxy-N-(2,6-diisopropylphenyl)phthalimide | 1.1 |

| 14 | 5-hydroxy-N-(2,6-diethylphenyl)phthalimide | 1.5 |

| 18 | N-(2,6-diisopropylphenyl)thiophthalimide | 0.8 |

Data from a study on nonpeptide small-molecular inhibitors of dipeptidyl peptidase IV. nih.gov

These findings suggest that the phthalimide (B116566) and thiophthalimide (B14152962) scaffolds, when appropriately substituted on the phenyl ring, can effectively inhibit DPP-IV. The nature of the substituents on the N-phenyl ring significantly impacts the inhibitory potency.

Cyclooxygenase (COX-I/II) Inhibition

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are key mediators of inflammation. A study on indole-based compounds included the synthesis and evaluation of N-(4-acetylphenyl)-2-phenylacetamide (Ca), a close analogue of the target compound. tandfonline.comnih.govresearchgate.net While the primary focus of that study was on neuroinflammation and Alzheimer's disease, the assessment of anti-inflammatory mediators like COX-2 provides relevant data. tandfonline.com Two other compounds from that study, 5b and 6b , were evaluated for their effect on COX-2 production. tandfonline.com

| Compound | Description | Effect on COX-2 |

| Ca | N-(4-acetylphenyl)-2-phenylacetamide | Synthesized and characterized tandfonline.com |

| 5b | p-chlorophenyl chalcone (B49325) derivative | Decrease in COX-2 levels by about 20% |

| 6b | Indole (B1671886) derivative | Decrease in COX-2 levels by about 14% |

Data from a study on indole-based compounds targeting neuroinflammation. tandfonline.com

The results indicate that structural modifications of the N-acetylphenylacetamide backbone can lead to compounds with COX-2 inhibitory properties. The chalcone and indole derivatives demonstrated a reduction in COX-2 levels, suggesting a potential anti-inflammatory mechanism. tandfonline.com

RNA-Dependent RNA Polymerase Inhibition

RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of RNA viruses, making it an attractive target for antiviral drug development. Currently, there is a lack of specific research data on the inhibition of RdRp by this compound or its direct analogues. The development of RdRp inhibitors has largely focused on nucleoside analogues that mimic natural substrates. nih.gov However, non-nucleoside inhibitors with diverse chemical structures have also been identified through screening efforts. nih.gov The potential of this compound analogues as RdRp inhibitors remains an unexplored area of research.

Equilibrative Nucleoside Transporter (ENT) Modulation

Equilibrative nucleoside transporters (ENTs) are membrane proteins that facilitate the transport of nucleosides across cell membranes and are important for the uptake of certain anticancer and antiviral drugs. nih.gov While direct modulation of ENTs by this compound analogues has not been reported, studies on structurally related compounds provide some context. A series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, which also contain a naphthalene (B1677914) moiety, have been investigated as inhibitors of human ENTs. nih.gov

The study revealed that replacement of the naphthalene moiety with a benzene (B151609) ring abolished the inhibitory effects on both ENT1 and ENT2. However, specific substitutions on the benzene ring could restore activity, highlighting the importance of the aromatic system and its substituents for ENT inhibition. nih.gov

| Moiety Modification in FPMINT Analogues | Effect on ENT1 Inhibition | Effect on ENT2 Inhibition |

| Replacement of naphthalene with benzene | Abolished | Abolished |

| Addition of chloride to meta-position of benzene | Restored | No effect |

| Addition of methyl to meta-position of benzene | Regained | Regained |

| Addition of ethyl or oxymethyl to para-position of benzene | Regained | Regained |

Structure-activity relationship findings for FPMINT analogues as ENT inhibitors. nih.gov

These findings underscore the critical role of the naphthalene or a suitably substituted benzene ring in the interaction with equilibrative nucleoside transporters.

Hedgehog Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the formation and proliferation of various cancers. unime.it Consequently, inhibitors of this pathway are of significant interest in oncology. Research into the structure-activity relationships (SAR) of related compounds has highlighted the importance of the naphthamide scaffold. For instance, studies on itraconazole (B105839) analogues, which are known Hedgehog pathway inhibitors, have shown that modifications, including the incorporation of a naphthamide moiety, are explored to enhance potency. nih.gov Des-triazole itraconazole analogues have been identified as a novel class of Hh pathway inhibitors, and SAR studies have emphasized the importance of specific stereochemistry and substitutions on the aromatic rings for potent inhibition. nih.gov While direct studies on this compound itself are limited in this context, the investigation of other naphthamide-containing molecules underscores the potential of this chemical class to interfere with oncogenic Hh signaling. nih.gov

Antimicrobial Activity Research

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Analogues based on the naphthalene structure have demonstrated a broad spectrum of activity against bacteria, fungi, viruses, and parasites.

Analogues featuring the 1,4-naphthoquinone (B94277) core, which is structurally related to the naphthyl group in this compound, have shown significant antibacterial properties. mdpi.com These compounds have been evaluated against a panel of bacteria, including the Gram-negative Escherichia coli and the Gram-positive Staphylococcus aureus. frontierspartnerships.orgresearchgate.net Studies have revealed that 1,4-naphthoquinone derivatives exhibit strong antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 15.6 to 500 µmol/L. frontierspartnerships.orgresearchgate.net The mechanism for some of these compounds, such as juglone, is believed to involve the induction of reactive oxygen species (ROS) in bacterial cells, leading to DNA damage. frontierspartnerships.org Furthermore, a series of N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives were synthesized and assessed for their ability to inhibit biofilm formation, an important factor in persistent bacterial infections. mdpi.com

Table 1: Antibacterial Activity of Naphthoquinone Analogues

| Compound Type | Bacterial Strain | Activity (MIC in µmol/L) | Reference |

|---|---|---|---|

| 1,4-Naphthoquinone Derivatives | Staphylococcus aureus | ≤ 0.125 | frontierspartnerships.orgresearchgate.net |

| 1,4-Naphthoquinone Derivatives | Escherichia coli | 15.625 - 500 | frontierspartnerships.orgresearchgate.net |

The antifungal potential of naphthalene-based compounds has been well-documented, particularly against the opportunistic pathogen Candida albicans. One study identified a compound, 4'-phenyl-1-napthyl-phenyl acetamide, produced by Streptomyces sp. DPTB16, which showed potent antifungal activity. nih.gov This compound, which is structurally very similar to the subject of this article, exhibited a maximum inhibitory zone of 25.05 mm against C. albicans. nih.gov Other related structures, such as 1,4-naphthoquinone derivatives and naphthalen-2-acyl imidazolium (B1220033) salts, have also demonstrated significant anti-Candida activity. researchgate.net For instance, certain 1,4-dialkoxy-naphthalen-2-acyl imidazolium salts displayed MIC values as low as 3.125 μg/mL against Candida species. researchgate.net The mechanism of action for some of these analogues involves inducing apoptosis through the production of reactive oxygen species and causing the loss of mitochondrial membrane potential in the fungal cells. researchgate.net

Table 2: Antifungal Activity of Naphthalene Analogues against Candida albicans

| Compound | Activity Metric | Result | Reference |

|---|---|---|---|

| 4'-phenyl-1-napthyl-phenyl acetamide | Inhibition Zone | 25.05 ± 0.81 mm | nih.gov |

| 1,4-Naphthoquinone Derivatives | MIC | 8 µg/mL | |

| Naphthalen-2-acyl imidazolium salt (NAIMS 7c) | MIC | 3.125 µg/mL | researchgate.net |

The antiviral potential of naphthamide analogues has been explored against several human viruses. A library of naphthyl-carbohydrazide derivatives was synthesized and tested for its inhibitory effects on influenza A virus replication. A lead compound from this series demonstrated a complete absence of viral particles at a concentration of 8 μM after 24 hours. Structure-activity relationship studies indicated that the presence of a naphthalene ring connected via a carbohydrazide (B1668358) bond was a key feature for the observed antiviral activity.

In the context of enteroviruses, research on related scaffolds has shown promise. Acyl thiourea derivatives, which share some structural motifs with this compound, have been investigated. Specifically, N-(cyclohexylcarbamothioyl)-2-naphthamide has been synthesized as part of a broader exploration of compounds with potential antiviral activity. Furthermore, a compound named 4-(tert-butyl)-N-((4-(4-(tert-butyl)benzamido)phenyl)carbamothioyl)benzamide displayed significant inhibitory activity against a range of enteroviruses, including EV-A71 and CV-B1.

Protozoan parasites like Trypanosoma brucei (causing sleeping sickness) and Leishmania major (causing leishmaniasis) are responsible for significant morbidity and mortality worldwide. The search for new antiparasitic agents has included the evaluation of various chemical scaffolds. While direct data on this compound is scarce, related compounds have shown notable activity. For example, valinomycin (B1682140) and staurosporine, isolated from marine Streptomyces sp., exhibited potent activity against both T. brucei and L. major, with IC50 values in the low micromolar to nanomolar range. A novel labdane (B1241275) diterpene isolated from Vachellia nilotica also showed good antiparasitic activity with IC50 values of 0.0177 µM against Trypanosoma brucei and 0.0154 µM against Leishmania major. These findings, although on structurally different molecules, highlight the continuous search for effective antiparasitic compounds.

Table 3: Antiparasitic Activity of Selected Compounds

| Compound | Parasite | Activity (IC50) | Reference |

|---|---|---|---|

| Valinomycin | Trypanosoma brucei brucei | 0.0032 µM | |

| Valinomycin | Leishmania major | < 0.11 µM | |

| Staurosporine | Trypanosoma brucei brucei | 0.022 µM | |

| Staurosporine | Leishmania major | 5.30 µM | |

| Labdane Diterpene | Trypanosoma brucei | 0.0177 µM | |

| Labdane Diterpene | Leishmania major | 0.0154 µM |

Anti-inflammatory Response Modulation

Chronic inflammation is a key component of many diseases. Compounds capable of modulating the inflammatory response are therefore of high therapeutic value. Synthetic 1,4-naphthoquinones, which are related to the naphthyl moiety of the title compound, have been investigated for their analgesic and anti-inflammatory activities. In a carrageenan-induced paw edema model in mice, selected 1,4-naphthoquinone derivatives were able to almost completely reduce the edema 24 hours after injection, demonstrating potent anti-inflammatory activity. The mechanism for some of these compounds is associated with the inhibition of the purinergic P2X7 receptor, which is linked to inflammation and nociceptive pain. Additionally, various indole-based compounds have been evaluated for their anti-neuroinflammatory effects, targeting mediators such as COX-2, nitric oxide (NO), and TNF-α.

Anticonvulsant Activity Exploration

The investigation into the anticonvulsant properties of this compound analogues has revealed promising therapeutic potential. A series of these analogues have been synthesized and evaluated for their effectiveness in preclinical models of epilepsy.

One area of research has focused on the synthesis of N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives. researchgate.net These compounds were assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease, which can also have relevance in seizure control. researchgate.net Subsequent in vivo testing in a pentylenetetrazole (PTZ) induced seizure model in mice demonstrated that some of these analogues possess significant anticonvulsive effects. researchgate.net For instance, compound 4e from this series showed a 50% protection from mortality at a 10 mg/kg dose and an 80% protection at a 30 mg/kg dose. researchgate.net

Another study explored a series of 1-[(4,5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives, which share structural similarities with this compound. These compounds were tested for their anticonvulsant activity against seizures induced by electroshock in rats. jocpr.com Two compounds in this series, designated as III and V , were identified as being particularly potent, exhibiting a high percentage of anticonvulsant activity. jocpr.com

Additionally, research into 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides has provided further insights. nih.gov These compounds were evaluated against both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures in mice. nih.gov The most effective 4-amino-N-phenylphthalimides against MES-induced seizures were those with small, lipophilic groups at the 2 or 2 and 6 positions of the N-phenyl ring. nih.gov

The table below summarizes the anticonvulsant activity of selected analogue series.

| Analogue Series | Test Model | Key Findings |

| N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide | PTZ-induced seizures (mice) | Compound 4e showed 50% and 80% protection from mortality at 10 mg/kg and 30 mg/kg respectively. researchgate.net |

| 1-[(4,5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone | Electroshock-induced seizures (rats) | Compounds III and V demonstrated high anticonvulsant activity. jocpr.com |

| 4-amino-N-phenylphthalimides | MES-induced seizures (mice) | Analogues with small lipophilic groups on the N-phenyl ring were most potent. nih.gov |

Antineoplastic Activity and Cellular Mechanisms

Apoptosis Induction in Cancer Cell Lines

Analogues of this compound have been investigated for their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a crucial mechanism for many anticancer agents.

One study on a new 4-phenyl-1,8-naphthyridine derivative, which is structurally related, demonstrated a potent pro-apoptotic effect on carcinoma cells. nih.gov The compound was found to induce peculiar alterations in the mitochondria, beginning with an increase in mitochondrial membrane potential, which was followed by its loss, leading to the release of factors that trigger apoptosis. nih.gov

Similarly, a synthetic benz[f]indole-4,9-dione analog, SME-6, was shown to induce apoptosis in human lung cancer cells (A549). doi.orgnih.gov The growth inhibitory effect of this compound was found to be closely linked to the induction of apoptosis. doi.orgnih.gov

Furthermore, research on a series of researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxalines identified a compound, 19a , that significantly increased the percentage of apoptotic cells in the HepG2 human liver cancer cell line. researchgate.net This apoptotic effect was confirmed by the increased expression of the pro-apoptotic marker Bax and decreased expression of the anti-apoptotic marker Bcl-2. researchgate.net The compound also led to an increase in the expression of cleaved caspase-3 and caspase-9, key executioner enzymes in the apoptotic pathway. researchgate.net

The table below details the apoptotic effects of these related compounds on different cancer cell lines.

| Compound/Analogue Series | Cancer Cell Line(s) | Key Apoptotic Mechanisms |

| 4-phenyl-1,8-naphthyridine derivative | Carcinoma cells | Mitochondrial membrane potential alterations, release of apoptogenic factors. nih.gov |

| SME-6 (benz[f]indole-4,9-dione analog) | A549 (Human Lung Cancer) | Induction of apoptosis linked to growth inhibition. doi.orgnih.gov |

| 19a ( researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxaline) | HepG2 (Human Liver Cancer) | Increased Bax/Bcl-2 ratio, increased cleaved caspase-3 and caspase-9. researchgate.net |

Cell Cycle Arrest (e.g., G2/M arrest)

A significant mechanism by which this compound analogues exert their anticancer effects is through the disruption of the cell cycle, often leading to arrest at the G2/M phase. This prevents cancer cells from dividing and proliferating.

For instance, a study on a new 4-phenyl-1,8-naphthyridine derivative revealed that a significant percentage of treated carcinoma cells were arrested in the G2/M phase. nih.gov This cell cycle block was attributed to the compound's effect on the dynamic instability of the microtubular network, which is essential for the formation of the mitotic spindle during cell division. nih.gov

Similarly, the benz[f]indole-4,9-dione analog, SME-6, was found to induce G2/M cell cycle arrest in human lung cancer (A549) cells. doi.orgnih.gov The accumulation of cells in the G2/M phase was a precursor to the induction of apoptosis. doi.org Another study on isatin-benzothiazole analogs, specifically compounds 2l and 5e , demonstrated their ability to arrest the cell cycle at the G2/M phase in MCF7 breast cancer cells. researchgate.net This effect was observed at concentrations that also inhibited cancer cell growth, suggesting a direct link between G2/M arrest and the antiproliferative activity. researchgate.net

The natural compound Neobractatin has also been shown to cause G2/M arrest in cancer cells by up-regulating GADD45α and disrupting mitotic spindle formation. frontiersin.org Furthermore, a thieno[2,3-d]pyrimidine (B153573) derivative was found to arrest the growth of HepG2 cells at the G2/M phase. researchgate.net

The following table summarizes the findings on cell cycle arrest induced by these analogues.

| Compound/Analogue Series | Cancer Cell Line(s) | Phase of Cell Cycle Arrest |

| 4-phenyl-1,8-naphthyridine derivative | Carcinoma cells | G2/M nih.gov |

| SME-6 (benz[f]indole-4,9-dione analog) | A549 (Human Lung Cancer) | G2/M doi.orgnih.gov |

| Isatin-benzothiazole analogs (2l , 5e ) | MCF7 (Human Breast Cancer) | G2/M researchgate.net |

| Neobractatin | HeLa, other cancer cells | G2/M frontiersin.org |

| Thieno[2,3-d]pyrimidine derivative | HepG2 (Human Liver Cancer) | G2/M researchgate.net |

Antiproliferative Properties against Specific Cancer Cell Lines (e.g., HeLa, A549, HL-60, MCF-7)

Analogues of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines, highlighting their potential as broad-spectrum anticancer agents.

Research on 1,4-phenylene-bis-N-acetyl- and N-phenylpyrazoline derivatives showed notable cytotoxic activity against HeLa (cervical cancer) and C6 (glioma) cells. researchgate.net In particular, N-acetyl derivatives exhibited a superior cytotoxic profile at all tested concentrations. researchgate.net

The benz[f]indole-4,9-dione analog, SME-6, displayed potent growth inhibition across a panel of human cancer cell lines, including A549 (lung cancer). doi.orgnih.gov The antiproliferative effect of hexadecylphosphocholine (HexPC), a lysophospholipid analog, was investigated in HL60 (promyelocytic leukemia) cells. nih.gov HexPC was found to inhibit cell proliferation and induce apoptosis. nih.gov

Furthermore, a series of researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxalines were evaluated for their anticancer potential, with the most active compound showing significant antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. researchgate.net The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be 8.2 µM and 5.4 µM for MCF-7 and HepG2 cells, respectively. researchgate.net

The table below provides a summary of the antiproliferative activities of these analogues against specific cancer cell lines.

| Analogue Series | HeLa | A549 | HL-60 | MCF-7 |

| 1,4-phenylene-bis-N-acetyl- and N-phenylpyrazoline derivatives | Superior cytotoxic profile researchgate.net | |||

| SME-6 (benz[f]indole-4,9-dione analog) | Potent growth inhibition doi.orgnih.gov | |||

| Hexadecylphosphocholine (HexPC) | Inhibited proliferation nih.gov | |||

| researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-a]quinoxalines | IC50 of 8.2 µM researchgate.net |

Multi-Target Directed Ligand (MTDL) Approach in Biological Profiling

The Multi-Target Directed Ligand (MTDL) approach is a modern strategy in drug discovery that aims to design single molecules capable of interacting with multiple biological targets simultaneously. nih.govnih.gov This is particularly relevant for complex multifactorial diseases like Alzheimer's disease and cancer, where a single-target approach may not be sufficient. nih.govnih.gov Analogues of this compound are being explored within this paradigm.

The rationale behind the MTDL strategy is that by hitting multiple targets involved in a disease's pathology, it may be possible to achieve greater therapeutic efficacy and potentially reduce the risk of drug-drug interactions that can occur with polypharmacy. mdpi.com In the context of neurodegenerative diseases like Alzheimer's, MTDLs are being designed to target key factors such as acetylcholinesterase (AChE), amyloid-β (Aβ) aggregation, and oxidative stress. nih.gov

For instance, some this compound analogues have been investigated for their dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which aligns with the MTDL concept for Alzheimer's disease therapy. researchgate.net The development of sustainable MTDLs from natural sources like cashew nutshell liquid (CNSL) is also being explored, combining anti-inflammatory properties with other relevant activities. researchgate.net

In cancer therapy, the MTDL approach can involve targeting multiple signaling pathways that are crucial for tumor growth and survival. For example, designing a molecule that can induce apoptosis, arrest the cell cycle, and inhibit angiogenesis would be a powerful MTDL strategy. The diverse biological activities observed for this compound analogues, including anticonvulsant and broad-spectrum anticancer effects, make them attractive scaffolds for the development of novel MTDLs.

Structure Activity Relationship Sar Studies of N 4 Acetylphenyl 1 Naphthamide Analogues

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of N-(4-acetylphenyl)-1-naphthamide analogues is highly dependent on the nature and position of substituents on both the naphthalene (B1677914) and the N-aryl rings, as well as the characteristics of the linker moiety.

The naphthalene moiety is a critical component for the biological activity of this class of compounds. Its bicyclic aromatic structure provides a large surface area for hydrophobic interactions within the binding pockets of target proteins.

Isosteric Replacement: Replacing the naphthalene ring with other bicyclic or even monocyclic aromatic systems often leads to a significant decrease in activity. For example, replacing the naphthalene moiety in certain bioactive compounds with a benzene (B151609) ring was shown to abolish the inhibitory effects on specific transporters. frontiersin.org This highlights the importance of the extended π-system of the naphthalene core for maintaining biological function.

Conformational Effects: The relative orientation of the naphthalene ring and the rest of the molecule, influenced by the amide bond, is a key determinant of activity. The planarity and rigidity of the naphthalene system contribute to a more defined conformation, which can be favorable for binding.

Substituents on the N-aryl (phenyl) ring play a fine-tuning role in modulating the potency and selectivity of these compounds. The electronic and steric properties of these substituents are critical. uow.edu.au

Acetyl Group: The para-acetyl group on the N-phenyl ring is a key feature of the parent compound. This group can act as a hydrogen bond acceptor and its electron-withdrawing nature influences the electronic distribution of the entire molecule. In some series of related amide analogues, the presence of a meta-acetyl phenyl ring resulted in the most potent compound. nih.gov

Halogens: The introduction of halogens, such as chlorine, can enhance activity. For example, N-(4-acetylphenyl)-2-(4-chlorophenyl)acetamide showed specific inhibitory activities. tandfonline.com The position and nature of the halogen can affect both the lipophilicity and the electronic properties of the molecule.

Alkyl Groups: The effect of alkyl substituents is position-dependent. In a study of related naphthamides, a methyl group at the para-position of the phenyl ring improved cellular potency, while a methyl group at the ortho-position led to a significant loss in potency, likely due to steric hindrance. nih.gov

Other Functional Groups: The replacement of the acetyl group with other functionalities like nitro groups has also been explored. For instance, 3-Hydroxy-N-(4-nitrophenyl)-2-naphthamide has been synthesized and evaluated, indicating that the electronic nature of the substituent at this position is a key variable. uow.edu.au

Below is an interactive table summarizing the effects of different substituents on the N-aryl moiety on biological activity.

| Substituent | Position | Effect on Potency | Reference |

| Acetyl | para | Key for activity, acts as H-bond acceptor | nih.gov |

| Methyl | para | Improved cellular potency | nih.gov |

| Methyl | ortho | Significant loss of potency | nih.gov |

| Methyl | meta | Reduced enzymatic potency, improved cellular potency | nih.gov |

| Chlorine | para (on a phenylacetamide) | Conferred specific inhibitory activity | tandfonline.com |

| Nitro | para | Investigated as an alternative to acetyl | uow.edu.au |

The amide linker between the naphthalene and the N-aryl moiety is not merely a spacer but plays an active role in determining the compound's biological profile.

Amide Bond Rigidity: The partial double-bond character of the amide linkage imparts a degree of rigidity to the molecule, which helps to lock it into a specific, biologically active conformation.

Hydrogen Bonding: The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are often crucial for anchoring the molecule within the active site of a biological target.

Linker Modification: Altering the linker can have profound effects. For instance, in related compound series, replacing an amide with a more flexible or rigid linker can drastically change the activity profile. The synthesis of analogues with different linkers is a common strategy to probe the spatial requirements of the binding site.

Electronic and Steric Factors Governing Biological Efficacy

The biological efficacy of this compound analogues is governed by a delicate interplay of electronic and steric factors. nih.gov

Electronic Effects: The distribution of electron density across the molecule, influenced by the substituents on both aromatic rings, is critical for binding. Electron-withdrawing groups, like the acetyl group, can modulate the pKa of the amide proton and the hydrogen bonding capabilities of the molecule. The π-stacking interactions involving the electron-rich naphthalene ring are also a significant contributor to binding affinity.

Steric Factors: The size and shape of the molecule and its substituents are paramount for a good fit within a biological target's binding site. As noted earlier, bulky substituents in the ortho-position of the N-aryl ring can cause steric clashes that reduce or abolish activity. nih.gov Conversely, optimal steric bulk in other positions can enhance van der Waals interactions and improve potency.

The following table illustrates how electronic and steric factors of different substituents can impact biological activity.

| Factor | Feature | Impact on Biological Efficacy |

| Electronic | Electron-withdrawing acetyl group | Modulates pKa of amide N-H, enhances H-bonding |

| Electronic | π-rich naphthalene system | Facilitates π-stacking interactions with target |

| Steric | Bulky ortho-substituents on N-aryl ring | Can cause steric hindrance, reducing potency nih.gov |

| Steric | Optimal substituent size | Can enhance van der Waals interactions, improving potency |

Stereochemical Considerations in Activity Profiles

When chiral centers are introduced into analogues of this compound, stereochemistry often plays a critical role in determining their biological activity. frontiersin.org

Enantioselectivity: The different enantiomers of a chiral analogue can exhibit significantly different potencies and selectivities. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for optimal interactions with a chiral biological target (like an enzyme or receptor active site), while the other enantiomer fits poorly.

Diastereoselectivity: In analogues with multiple chiral centers, the relative configuration of these centers (diastereomers) can also lead to dramatic differences in activity. For example, in a study of related des-triazole analogues, cis-isomers were found to be more potent than their corresponding trans-isomers in certain cell lines. nih.gov

Conformational Chirality: Even in the absence of a traditional chiral center, molecules can exhibit atropisomerism, where rotation around a single bond is restricted, leading to stable, non-superimposable conformers. The specific atropisomer can have a profound impact on biological activity.

Relationship between Supramolecular Interactions (e.g., G-quadruplex binding) and Biological Outcomes

Recent research has highlighted the potential for naphthalimide-based compounds to interact with non-canonical DNA structures like G-quadruplexes (G4s). These structures are found in telomeres and the promoter regions of oncogenes, making them attractive targets for anticancer drug design. nih.govnih.gov

G-Quadruplex Stabilization: The planar aromatic surface of the naphthalene moiety is well-suited for π-π stacking interactions with the G-tetrads that form the core of the G-quadruplex structure. This interaction can stabilize the G4 structure, which in turn can interfere with processes like telomere maintenance and oncogene transcription. nih.gov

Ligand Design: The N-(4-acetylphenyl) portion of the molecule can provide additional interactions in the grooves or loops of the G-quadruplex, enhancing both binding affinity and selectivity for specific G4 topologies. The substituents on the phenyl ring can be modified to optimize these interactions.

Biological Consequences: By stabilizing G-quadruplexes in the promoter regions of oncogenes like c-MYC, these ligands can downregulate the expression of the oncogene, leading to an anti-proliferative effect. nih.gov The correlation between the G4-binding affinity of this compound analogues and their anticancer activity is an active area of investigation.

The table below outlines the key aspects of supramolecular interactions with G-quadruplexes.

| Interaction Type | Molecular Feature Involved | Biological Outcome | Reference |

| π-π Stacking | Planar naphthalene ring | Stabilization of G-quadruplex structure | nih.gov |

| Groove/Loop Binding | N-acetylphenyl moiety | Enhanced binding affinity and selectivity | tandfonline.com |

| G4 Stabilization | Entire molecule | Inhibition of telomerase, downregulation of oncogenes | nih.govnih.gov |

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation N-(4-acetylphenyl)-1-naphthamide Derivatives with Enhanced Bioactivity

The rational design and synthesis of new chemical entities are cornerstones of drug discovery. For this compound, future efforts will concentrate on creating next-generation derivatives with superior biological activity. This will involve a multi-pronged approach that leverages computational modeling and synthetic chemistry to optimize the compound's structure for improved target engagement and efficacy.

One key strategy will be the exploration of structure-activity relationships (SAR). By systematically modifying the naphthamide and acetylphenyl moieties, researchers can identify key structural features that govern the compound's biological effects. For instance, the introduction of different substituents on the naphthalene (B1677914) ring or alterations to the acetyl group on the phenyl ring could significantly impact potency and selectivity. researchgate.netnih.govrsc.org

Recent studies on related naphthamide derivatives have demonstrated the potential of this approach. For example, the synthesis and evaluation of novel naphthamide hybrids have yielded compounds with promising inhibitory activity against enzymes like monoamine oxidase (MAO). researchgate.net These studies provide a roadmap for the rational design of this compound analogs. Molecular modeling and computational chemistry will play a pivotal role in this process, allowing for the in-silico prediction of binding affinities and the design of compounds with optimized interactions with their biological targets. researchgate.net

The synthesis of these novel derivatives will require sophisticated organic chemistry techniques. Researchers will likely employ multi-step synthetic routes to construct the desired analogs, drawing upon established methods for amide bond formation and functional group manipulation. tandfonline.com The characterization of these new compounds using techniques such as NMR and mass spectrometry will be crucial to confirm their chemical identity and purity. acs.org

Advanced Mechanistic Elucidation through Biophysical and Structural Biology Techniques

A deep understanding of a compound's mechanism of action is paramount for its development as a therapeutic agent or research tool. For this compound, future research will increasingly rely on advanced biophysical and structural biology techniques to unravel the molecular details of its interactions with biological targets.

Biophysical methods such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide quantitative data on the binding affinity and kinetics of the compound with its target protein. These techniques are essential for validating target engagement and for comparing the binding properties of different derivatives.

Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), will be instrumental in visualizing the three-dimensional structure of this compound bound to its target. This information is invaluable for understanding the precise molecular interactions that drive binding and for guiding the rational design of more potent and selective inhibitors. The determination of co-crystal structures can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide insights into conformational changes in the target protein upon ligand binding. This can help to elucidate allosteric mechanisms of regulation and provide a more dynamic picture of the compound's mode of action.

Exploration of Novel Therapeutic Applications and Chemical Biology Probes

The versatility of the this compound scaffold suggests that its therapeutic potential may extend beyond its currently known activities. Future research will focus on exploring novel therapeutic applications for this class of compounds. This could involve screening against a wide range of biological targets implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. rjeid.comeie.gr

The development of this compound-based chemical probes will be a key aspect of this exploratory work. nih.govnih.gov Chemical probes are small molecules that can be used to study the function of proteins and other biomolecules in living systems. rjeid.comnih.gov By modifying the this compound structure to incorporate reporter tags, such as fluorescent dyes or biotin, researchers can create powerful tools for target identification and validation. nih.gov

These probes can be used in a variety of applications, including:

Target Identification: Identifying the specific protein or proteins that this compound interacts with in a complex biological sample. nih.gov

Target Validation: Confirming that the interaction of the compound with its target is responsible for its observed biological effects. rjeid.com

Imaging: Visualizing the localization of the target protein within cells or tissues.

Q & A

Q. What is a robust laboratory-scale synthesis protocol for N-(4-acetylphenyl)-1-naphthamide?

Methodological Answer: A validated approach involves reacting 4-acetylaniline with 1-naphthoyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Pyridine or triethylamine is added to neutralize HCl generated during the reaction. The reaction mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup (e.g., dilute HCl to remove excess base) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization (typically 70–85%) requires strict control of stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and moisture-free conditions .

Key Parameters Table:

| Reactant | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Acetylaniline | Anhydrous DCM | Pyridine | 24 | 85 |

| 1-Naphthoyl chloride | Toluene | Triethylamine | 18 | 78 |

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (naphthyl protons), δ 2.6 ppm (acetyl CH₃), and δ 7.5–7.8 ppm (aromatic protons of the 4-acetylphenyl group).

- ¹³C NMR : Signals at ~168 ppm (amide carbonyl) and ~200 ppm (acetyl carbonyl) confirm functional groups.

- FTIR : Bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1700 cm⁻¹ (acetyl C=O stretch).

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 304.3 (calculated for C₁₉H₁₅NO₂).

X-ray crystallography (if crystalline) resolves bond lengths and angles, as demonstrated for analogous acetamide derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve polymorphic or conformational ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) determines precise molecular geometry and intermolecular interactions. For example:

- Dihedral Angles : Between the naphthyl and acetylphenyl rings (~30–40°), influencing π-π stacking.

- Hydrogen Bonding : Amide N–H∙∙∙O=C interactions stabilize crystal packing.

- Torsional Strain : Substituent orientation (e.g., acetyl group) affects planarity.

In a study of N-(4-chloro-2-nitrophenyl)acetamide, SCXRD revealed intermolecular C–H∙∙∙O interactions critical for crystal stability . For non-crystalline samples, DFT calculations (B3LYP/6-311G**) predict optimized geometries .

Q. What strategies address contradictory data in reaction yields for this compound synthesis?

Methodological Answer: Contradictions often arise from:

- Catalyst/Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance reactivity but may promote side reactions.

- Purification Artifacts : Column chromatography fractions must be analyzed via TLC/HPLC to exclude co-eluting impurities.

- Moisture Sensitivity : Trace water hydrolyzes acyl chloride intermediates, reducing yields.

A systematic study using Design of Experiments (DoE) can optimize variables (temperature, stoichiometry, solvent) . For example, reports 85% yield under anhydrous pyridine conditions, while moisture-exposed reactions drop to ≤60%.

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Screen against bacterial dihydrofolate reductase (DHFR) to assess competitive inhibition, as seen in sulfonamide derivatives .

- ADMET Prediction (SwissADME) : Evaluate pharmacokinetic properties (e.g., logP ~3.2 suggests moderate blood-brain barrier permeability).

- MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100-ns trajectories.

used similar methods for an acyl thiourea compound, identifying hydrogen bonds with urease active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.